Cantharidic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

斑蝥酸是一种单萜类化合物,具有环氧桥联双环二羧酸结构。 它以其作为蛋白质磷酸酶 2 和蛋白质磷酸酶 1 的选择性抑制剂而闻名 。 该化合物是斑蝥素的水解产物,斑蝥素是一种存在于斑蝥中的天然毒素 .

准备方法

合成路线和反应条件: 斑蝥酸可以通过斑蝥素的水解合成。 该过程涉及斑蝥素与水在酸性或碱性条件下的反应,生成斑蝥酸 .

工业生产方法: 斑蝥酸的工业生产通常涉及从斑蝥中提取斑蝥素,然后水解。提取过程包括干燥和研磨甲虫,然后进行溶剂提取以分离斑蝥素。 分离的斑蝥素随后被水解生成斑蝥酸 .

化学反应分析

Hydrolysis of Cantharidin to Cantharidic Acid

This compound is synthesized via the hydrolysis of cantharidin (C₁₀H₁₂O₄), a bicyclic terpenoid anhydride isolated from blister beetles. This reaction involves the addition of water across the anhydride moiety, resulting in the formation of two carboxylic acid groups:

Cantharidin+H2O→Cantharidic Acid

Key Features :

-

Reaction Conditions : Typically occurs in aqueous environments, though specific catalytic conditions (e.g., acidic or basic) are not explicitly detailed in literature .

-

Structural Transformation : The anhydride ring in cantharidin is opened, yielding a dicarboxylic acid structure with retained bicyclic framework .

Stability and Degradation

This compound exhibits moderate stability under standard storage conditions (10–30°C) , but prolonged exposure to extreme pH or high temperatures may degrade the compound. No detailed degradation pathways are reported, but its dicarboxylic acid structure suggests susceptibility to decarboxylation under harsh conditions.

Biochemical Interactions

While not a traditional chemical reaction, this compound’s inhibition of protein phosphatases (PP1 and PP2A) involves specific molecular interactions:

-

Binding Mechanism : The dicarboxylic acid groups coordinate with metal ions (e.g., Mn²⁺/Fe³⁺) in the phosphatase active site, mimicking phosphorylated substrates .

-

Structure-Activity Relationship (SAR) :

Inhibitory Activity (IC₅₀ Values) :

| Compound | PP1 (μM) | PP2A (μM) |

|---|---|---|

| Cantharidin | 0.47 | 0.04 |

| This compound | 0.56 | 0.05 |

| Norcantharidin | 1.98 | 0.37 |

Synthetic Derivatives and Modifications

Research into this compound derivatives focuses on enhancing selectivity and reducing toxicity:

-

Sodium Salt Formation : Improves aqueous solubility for in vivo studies .

-

Esterification : Modifications at the carboxylic acid groups alter bioavailability and phosphatase affinity .

Analytical Characterization

Key spectroscopic data for identification:

科学研究应用

Cancer Therapeutics

Mechanism of Action:

Cantharidic acid acts predominantly as an inhibitor of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition is crucial in regulating various signaling pathways involved in cell proliferation and apoptosis.

Case Studies:

- Nasopharyngeal Carcinoma: A study demonstrated that this compound induces apoptosis in human nasopharyngeal carcinoma cells (HONE-1, NPC-39, NPC-BM) through the activation of caspases and modulation of the p38 MAPK pathway. The treatment significantly reduced cell viability, indicating its potential as a therapeutic agent for this type of cancer .

- Hepatocellular Carcinoma: this compound has shown promising results in inducing apoptosis in hepatocellular carcinoma cells through similar mechanisms. The activation of caspases and inhibition of PP2A were identified as key processes in mediating its antitumor effects .

Metabolic Regulation

Effects on Glycogen Metabolism:

this compound influences hepatic glycogenolysis and glucose metabolism. In vivo studies revealed that administration of this compound led to increased blood glucose levels and elevated hepatic glycogen phosphorylase activity while reducing glycogen content .

Data Table: Effects on Glycogen Metabolism

| Treatment | Dose (mg/kg) | Observations |

|---|---|---|

| This compound | 10 | Increased hepatic glycogenolysis, elevated blood glucose, reduced hepatic glycogen content |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Its ability to inhibit protein phosphatases could play a role in protecting neuronal cells from apoptosis under stress conditions, although further research is needed to elucidate these effects.

Toxicity and Safety Profile

Despite its therapeutic potential, this compound's toxicity remains a concern. Studies have shown that high doses can lead to hepatotoxicity and other adverse effects . Understanding the safety profile is crucial for developing effective therapeutic strategies.

作用机制

斑蝥酸通过选择性抑制蛋白质磷酸酶 2 和蛋白质磷酸酶 1 发挥作用 。 这种抑制导致诸如 ERK1/2、p38 和 JNK1/2 等途径的上调,这些途径参与细胞周期调节和凋亡 。 该化合物通过激活 caspase 途径并在 sub-G1 期阻滞细胞周期来诱导癌细胞凋亡 .

类似化合物:

斑蝥素: 斑蝥酸的母体化合物,以其在斑蝥中的天然存在及其毒性而闻名.

去甲斑蝥素: 斑蝥素的去甲基衍生物,具有潜在的抗癌活性.

独特性: 斑蝥酸的独特性在于其对蛋白质磷酸酶 2 和蛋白质磷酸酶 1 的选择性抑制,这使其区别于其他类似化合物。 其诱导凋亡和调节细胞周期途径的能力使其成为科学研究中的宝贵化合物 .

相似化合物的比较

Cantharidin: The parent compound of cantharidic acid, known for its natural occurrence in blister beetles and its toxic properties.

Norcantharidin: A demethylated derivative of cantharidin with potential anticancer activities.

Okadaic Acid: Another inhibitor of protein phosphatases, known for its role in impairing anhydrobiotic survival.

Uniqueness: this compound is unique due to its selective inhibition of protein phosphatase 2 and protein phosphatase 1, which distinguishes it from other similar compounds. Its ability to induce apoptosis and regulate cell cycle pathways makes it a valuable compound in scientific research .

属性

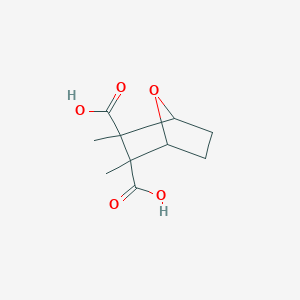

IUPAC Name |

2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTNUQBORQILRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28874-45-5 |

Source

|

| Record name | Cantharidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。